molecular formula C10H14N4O B11821073 N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine

N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine

Cat. No.: B11821073
M. Wt: 206.24 g/mol
InChI Key: GKKRBDVJQSQYFT-UHFFFAOYSA-N
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Description

N-(2-Amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine is a quinazoline-derived compound characterized by a bicyclic heteroaromatic framework with a hydroxylamine substituent. Its structure includes a quinazolinone core modified with a dimethyl group at the 7,7-position and an amino group at the 2-position. This compound’s unique iminoketone (C=N) and hydroxylamine (N–OH) functional groups confer distinct chemical reactivity, particularly in redox and hydrogen-bonding interactions.

Properties

IUPAC Name

N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-10(2)3-7-6(8(4-10)14-15)5-12-9(11)13-7/h5,15H,3-4H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKRBDVJQSQYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=NO)C1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine typically involves the reaction of 2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-one with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine moiety undergoes selective oxidation under controlled conditions:

  • Peroxide-mediated oxidation : Treatment with hydrogen peroxide (H₂O₂) at 40–60°C converts the hydroxylamine group to a nitroso intermediate, which can further dimerize or react with nucleophiles .

  • Metal-catalyzed oxidation : Manganese(IV) oxide (MnO₂) promotes oxidation to form nitroxyl radicals, particularly in the presence of enolate-forming substrates (e.g., ketones) .

Key Data Table: Oxidation Outcomes

Oxidizing AgentTemperature (°C)ProductYield (%)
H₂O₂50Nitroso-quinazoline72
MnO₂RTNitroxyl radical adduct68

Substitution Reactions

The amino group at position 2 and the hydroxylamine nitrogen participate in nucleophilic substitutions:

  • Acylation : Reacts with activated acyl compounds (e.g., EDCI/HOBt-mediated couplings) to form N-acyl derivatives .

  • Amine coupling : In dioxane with N,N-carbonyldiimidazole (CDI), it forms acetamide-linked hybrids with primary/secondary amines .

Mechanistic Pathway Example

  • Activation of carboxylic acid via EDCI/HOBt in dichloromethane (DCM).

  • Nucleophilic attack by the hydroxylamine’s nitrogen on the acyl intermediate.

  • Deprotonation with triethylamine to stabilize the product .

Cycloaddition and Heterocycle Formation

The conjugated quinazoline system enables [4+2] cycloadditions:

  • Diels-Alder reactivity : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form tricyclic adducts.

  • Gold(I)-catalyzed cyclization : Forms O-allyl oxime derivatives when treated with aminoallenes (H₂C=C=CHN(Ts)R) in CH₂Cl₂ .

Metal Coordination and Catalysis

The hydroxylamine group acts as a bidentate ligand for transition metals:

  • Titanium complexes : Forms η²-coordinated adducts that facilitate carbonyl oximation (e.g., converting aldehydes to oximes) .

  • Gold(I) activation : Electrophilic Au(I) centers promote allylic substitutions with retention of stereochemistry .

Comparative Reactivity of Functional Groups

PositionReactivity PriorityPreferred Reaction Partners
2-AminoHighAcyl chlorides, isocyanates
HydroxylamineModerateMetals (Ti, Au), peroxides
Quinazoline C5LowDienophiles

Mechanistic Insights

  • pH-dependent pathways : Under acidic conditions (pH < 4), protonation of the hydroxylamine nitrogen enhances electrophilic aromatic substitution at the quinazoline ring.

  • Steric effects : The 7,7-dimethyl groups hinder reactions at the 6,8-positions, directing modifications to the exocyclic hydroxylamine .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the quinazoline structure. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine could be investigated further for its potential as an antibacterial agent.

Case Study: Antimicrobial Screening

A study synthesized several quinazoline derivatives and evaluated their antimicrobial activity. Among these compounds, certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the quinazoline core could enhance antimicrobial efficacy .

Anticancer Potential

This compound has also been explored for its anticancer properties. Compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Testing

In vitro studies have shown that quinazoline derivatives can induce apoptosis in cancer cells. For example, one study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines . This suggests that this compound could be a candidate for further development as an anticancer agent.

Neuroprotective Effects

Emerging research indicates that compounds based on the quinazoline framework may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

Compounds derived from quinazolines have been studied for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. One study reported that certain derivatives showed promising inhibitory activity with IC50 values significantly lower than standard drugs used for Alzheimer's treatment . This positions this compound as a potential lead compound for developing new neuroprotective agents.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving the modification of existing quinazoline derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Hydrazine and Hydroxylamine Derivatives

The compound shares structural similarities with other hydrazine/hydroxylamine derivatives, such as N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (). Both feature aromatic heterocycles with amino and sulfur-containing substituents. Key differences include:

  • Functional Groups : The target compound has a hydroxylamine group (N–OH), while the benzodithiazine derivative contains a hydrazine (N–NH₂) moiety.
  • Reactivity : The hydroxylamine group in the target compound may participate in redox cycling (e.g., oxidation to nitroso intermediates) similar to N-(2-methoxyphenyl)hydroxylamine , which undergoes enzymatic reduction to o-anisidine via hepatic microsomal CYPs .

Quinazolinone Analogues

The quinazolinone core is shared with 2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-one (), differing only in the substitution at the 5-position (ketone vs. hydroxylamine-imine). This modification significantly alters physicochemical properties:

Property Target Compound 2-Amino-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Solubility Likely lower due to imine group Higher (polar ketone enhances aqueous solubility)
Redox Activity High (N–OH group) Low (ketone is redox-inert)
Hydrogen Bonding Strong donor (N–OH) Moderate (C=O as acceptor)

Metabolic and Toxicological Profiles

While metabolic data for the target compound are unavailable, studies on N-(2-methoxyphenyl)hydroxylamine () provide insights:

  • Redox Cycling: Hepatic microsomes reduce hydroxylamine derivatives to parent amines (e.g., o-anisidine), mediated by CYP1A enzymes.
  • Toxicity : Hydroxylamine derivatives are often implicated in methemoglobinemia or DNA adduct formation. However, the dimethyl groups in the target compound may sterically hinder such interactions, reducing toxicity compared to simpler analogues like N-(4-sec-butylthio-2,5-dimethoxyphenethyl)hydroxylamine ().

Biological Activity

N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving cyclization and condensation reactions. The core structure consists of a quinazoline moiety, which is known for its diverse biological properties.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been well-documented. Studies indicate that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.
  • Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

In a comparative study, derivatives showed varying inhibition zones when tested against standard antibiotics such as PC190723, highlighting their potential as novel antimicrobial agents .

Anticancer Activity

Research has shown that quinazoline derivatives can inhibit the proliferation of cancer cells. For example, compounds derived from the quinazoline framework were evaluated for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-468). Notably:

  • Compounds demonstrated IC50 values indicating potent antiproliferative activity.
  • Molecular docking studies suggested that these compounds may interact with topoisomerase I, a target for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the quinazoline ring. Key findings include:

Substituent Effect on Activity
Electron-withdrawing groupsEnhance antibacterial activity
LipophilicityCorrelates positively with bioactivity

Studies indicate that increasing lipophilicity improves the compound's ability to penetrate bacterial membranes and exert its effects .

Case Studies

  • Antibacterial Efficacy : In a study evaluating various quinazoline derivatives against a panel of bacterial strains, this compound displayed notable activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
  • Cytotoxicity Assessment : A series of in vitro assays conducted on different cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity with minimal effects on non-cancerous cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Q & A

Q. Table 1. Key Metabolites of N-(2-methoxyphenyl)hydroxylamine in Hepatic Microsomes

SpeciesMajor MetabolitesCYP Isoforms ImplicatedExperimental Conditions
Rato-Anisidine (reduction)CYP1A, CYP2Bβ-NF/PB-induced microsomes, pH 7.4
Rabbito-Aminophenol (oxidation)CYP2E1Ethanol-induced microsomes, pH 7.4
Human*DNA adducts (oxidative)CYP1A2Recombinant CYP1A2 + NADPH
*Extrapolated from analogous studies .

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